N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
The compound N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a heterocyclic molecule featuring a 1,2,4-triazole core fused with a pyrazoline ring, thiophene, fluorophenyl, and benzyl substituents, terminated by a phenylacetamide group. The presence of sulfur (thioether) and fluorine atoms may enhance metabolic stability and binding specificity .
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN6O2S2/c34-26-15-13-25(14-16-26)28-19-27(29-12-7-17-43-29)38-40(28)32(42)22-44-33-37-36-30(39(33)21-24-10-5-2-6-11-24)20-35-31(41)18-23-8-3-1-4-9-23/h1-17,28H,18-22H2,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAABDZTLPTQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
GNF-Pf-3804, also known as N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a crucial component of the innate immune system and serves as a signaling platform dealing with a plethora of pathogenic products and cellular products associated with stress and damage.
Mode of Action
The compound acts as a potent inhibitor of the NLRP3 inflammasome. Upon activation, the NLRP3 protein recruits the adapter ASC protein, which recruits procaspase-1, resulting in its cleavage and activation, inducing the maturation and secretion of inflammatory cytokines and pyroptosis. GNF-Pf-3804 inhibits this process, thereby preventing the activation of the NLRP3 inflammasome.
Biochemical Pathways
The NLRP3 inflammasome is involved in various biochemical pathways related to innate immunity. By inhibiting the NLRP3 inflammasome, GNF-Pf-3804 affects these pathways, potentially leading to a decrease in inflammation and other downstream effects.
Biological Activity
N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- Triazole ring : Known for its antimicrobial properties.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic effects.
- Thioether linkage : May enhance bioactivity through improved solubility and stability.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess broad-spectrum activity against various pathogens, including bacteria and fungi. The specific compound may also share these characteristics due to the presence of the triazole ring.
Anticancer Properties
Preliminary studies suggest that compounds containing pyrazole and triazole units can inhibit cancer cell proliferation. A related compound was reported to inhibit the Abl protein kinase with an IC50 value of 7.4 µM against the K562 cell line (myelogenous leukemia) . This suggests that N-{[4-benzyl-5-(...)} could potentially exhibit similar anticancer effects.
Anti-inflammatory Effects
Compounds with thioether and pyrazole functionalities have demonstrated anti-inflammatory activities. Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, related pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac .
The biological activity of N-{[4-benzyl-5-(...)} may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Targets : It may bind to specific receptors or proteins within cells, altering signaling pathways critical for cell survival and proliferation.
- Biofilm Disruption : Similar compounds have shown potential in disrupting biofilms formed by bacteria, enhancing their antimicrobial efficacy .
Case Studies and Research Findings
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds related to N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown promising interactions with various biological targets, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural motifs suggest potential antimicrobial activity. Studies have demonstrated that similar triazole derivatives possess broad-spectrum antibacterial properties. The presence of sulfur and nitrogen in the heterocyclic rings enhances their interaction with microbial enzymes, potentially leading to effective inhibition .
Computational Studies
Recent computational studies utilizing Density Functional Theory (DFT) have analyzed the electronic properties of compounds related to N-{[4-benzyl...]} including molecular electrostatic potential and natural bonding orbitals. These studies provide insights into the reactivity patterns and stability of the compound, supporting its potential as a lead compound for drug development .
Case Study: Pyrazole Derivatives
A study focusing on pyrazole derivatives highlighted their promising nonlinear optical (NLO) properties alongside antioxidant capabilities. The computational analysis revealed significant polarizability and hyperpolarizability values that indicate their utility in optical applications .
Case Study: Triazole Compounds
Another relevant study investigated the use of triazole compounds in agricultural applications as pesticides due to their ability to inhibit specific enzymes in pests. The findings suggest that derivatives of N-{[4-benzyl...]} could be further explored for agrochemical applications .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound shares structural motifs with several synthesized triazole and pyrazole derivatives:
Physicochemical Properties
- IR/NMR Profiles :
- Tautomerism : The triazole-thione form dominates (νC=S at ~1250 cm⁻¹; absence of νS-H at ~2500–2600 cm⁻¹), critical for reactivity and protein binding .
Mechanistic and Bioactivity Insights
Putative Mechanisms of Action (MOAs)
- Molecular Docking : Analogues with triazole-thioether motifs (e.g., ’s compounds [10–15]) show affinity for kinase ATP-binding pockets or cysteine proteases via sulfur-mediated interactions .
- Ferroptosis Induction : Thiophene and fluorophenyl groups may enhance membrane permeability, aligning with ’s findings on selective cytotoxicity in cancer cells .
Comparative Bioactivity
While direct bioactivity data for the target compound is unavailable, structural parallels suggest:
- Antimicrobial Activity : Thiophene-containing triazoles () exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption .
- Anticancer Potential: Fluorophenyl-pyrazole hybrids () demonstrate apoptosis induction in vitro, possibly via ROS generation .
Analytical and Computational Tools
- Crystallography : SHELX () and ORTEP () enable precise determination of bond lengths/angles, crucial for confirming tautomeric states .
Q & A
Q. Optimization Strategies :
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like thiol oxidation .
Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H/C NMR identifies substituent environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; thiophen protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns (e.g., [M+H] for C₃₈H₃₂FN₇O₂S₂ at m/z 742.19) .
- X-ray crystallography : Resolves stereochemistry and confirms dihydro-pyrazole ring puckering (e.g., C–C bond lengths: 1.50–1.54 Å) .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Focus
Methodology :
- Core modifications : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Heterocycle replacement : Replace thiophen with furan or pyridine to evaluate ring size/electronic impacts .
Q. Example SAR Table :
| Derivative Structure Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Fluorophenyl → 2,3-Dimethoxyphenyl | ↑ Anticancer potency (IC₅₀: 8.2 µM → 3.7 µM) | |
| Thiophen → Pyridine | ↓ Antimicrobial activity (MIC: 12.5 µg/mL → 50 µg/mL) |
What computational approaches are suitable for predicting target interactions and pharmacokinetics?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR; docking score ≤ -9.5 kcal/mol correlates with inhibition) .
- ADMET prediction : SwissADME predicts high blood-brain barrier permeability (log BB > 0.3) but moderate CYP3A4 metabolism .
- Dynamic simulations : MD simulations (GROMACS) assess stability of compound-protein complexes over 100 ns .
How should researchers address contradictions in reported biological activity data?
Advanced Research Focus
Resolution Strategies :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., MTT assay vs. ATP-based luminescence) .
- Purity validation : Use HPLC (≥98% purity) to exclude impurities as confounding factors .
- Structural analogs : Test closely related derivatives to isolate substituent-specific effects (e.g., fluorophenyl vs. chlorophenyl) .
What experimental designs are recommended for evaluating in vivo efficacy and toxicity?
Q. Advanced Research Focus
- Animal models : Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor efficacy (dosage: 25–50 mg/kg/day, oral) .
- Toxicological endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 28-day subchronic studies .
- Bioavailability : Measure plasma concentration via LC-MS/MS after single-dose administration (Tₘₐₓ: 2–4 hours) .
What are the challenges in isolating stereoisomers of this compound, and how can they be resolved?
Q. Advanced Research Focus
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IG) with hexane/isopropanol mobile phases .
- Crystallographic control : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiomers .
- Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms binding to putative targets (e.g., ΔTₘ ≥ 4°C for HSP90) .
- CRISPR knockouts : Generate target gene (e.g., EGFR)-KO cell lines to confirm on-target effects .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX, CASP3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
